2-(3-Chloropropyl)-1,3-benzoxazole
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Overview
Description
2-(3-Chloropropyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 3-chloropropionyl chloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(3-aminopropyl)-1,3-benzoxazole, while oxidation reactions can produce benzoxazole derivatives with altered electronic properties .
Scientific Research Applications
2-(3-Chloropropyl)-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Chloropropyl)-1,3-benzoxazole include:
- 2-(3-Chloropropyl)-1,3-dioxolane
- 2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid
- 3-Chloropropylbis(catecholato)silicate
Uniqueness
What sets this compound apart from these similar compounds is its unique benzoxazole ring structure, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-(3-Chloropropyl)-1,3-benzoxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current knowledge on the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzoxazole ring substituted with a chloropropyl group. The presence of the chlorine atom and the propyl chain can influence the compound's biological properties by affecting its lipophilicity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains.
- Anticancer Potential : Shown to possess cytotoxic effects on several cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that this compound has notable antimicrobial properties. For instance, it has been tested against Candida albicans and other pathogenic microorganisms.
Antifungal Activity
In a study evaluating antifungal activity, derivatives of benzoxazole were screened against C. albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole. Specifically, the compound showed a MIC value of 16 µg/mL against resistant strains of C. albicans and C. glabrata .
Compound | MIC (µg/mL) | % Inhibition |
---|---|---|
This compound | 16 | 100% |
Fluconazole | 8 | 80% |
Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Case Study: Cytotoxicity in Cancer Cell Lines
A study assessed the cytotoxicity of this compound against several cancer cell lines:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HCT-116)
The results indicated that the compound inhibited cell proliferation significantly at concentrations ranging from 5 to 20 µg/mL.
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 10 |
A549 | 15 |
HCT-116 | 12 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
Properties
IUPAC Name |
2-(3-chloropropyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCSSFGYRMYCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51111-00-3 |
Source
|
Record name | 2-(3-chloropropyl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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